N-(2-(2-(4-fluorophenyl)thiazolo[3,2-b][1,2,4]triazol-6-yl)ethyl)-3,4-dimethoxybenzamide
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Overview
Description
N-(2-(2-(4-fluorophenyl)thiazolo[3,2-b][1,2,4]triazol-6-yl)ethyl)-3,4-dimethoxybenzamide is a useful research compound. Its molecular formula is C21H19FN4O3S and its molecular weight is 426.47. The purity is usually 95%.
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Scientific Research Applications
Antimicrobial and Antifungal Applications
Research has demonstrated the synthesis of compounds containing the thiazolo[3,2-b][1,2,4]triazole scaffold, exhibiting promising antimicrobial and antifungal activities. For instance, novel triazole-oxadiazoles were synthesized and found potent against Candida species, indicating their potential as antifungal agents. These compounds showed not only high antifungal activity but also induced apoptosis in Candida cells, suggesting a mechanism of action that involves the induction of programmed cell death in pathogenic fungi (Çavușoğlu, Yurttaş, & Cantürk, 2018).
Anti-inflammatory and Analgesic Properties
Compounds derived from the structural framework of N-(2-(2-(4-fluorophenyl)thiazolo[3,2-b][1,2,4]triazol-6-yl)ethyl)-3,4-dimethoxybenzamide have shown significant anti-inflammatory and analgesic activities. This is evident from studies where thiazolo[3,2-b]-1,2,4-triazole-5(6H) -ones, substituted with various pharmacophores, displayed not only anti-inflammatory and analgesic effects but also exhibited reduced ulcerogenic risks, highlighting their therapeutic potential with safer gastric profiles (Emine Doğdaş et al., 2007).
Anticancer Activity
The synthesis of new benzothiazole acylhydrazones and their evaluation as anticancer agents have been a significant area of research. These compounds, including variations with the 4-fluorophenyl moiety, have been shown to possess potent anticancer activity across various cancer cell lines. The studies involved comprehensive screening processes, including MTT assays for cytotoxic activity and flow cytometric analyses to understand the compounds' mechanisms of inducing cell death in cancerous cells (Osmaniye et al., 2018).
Mechanism of Action
Target of Action
Thiazole and triazole derivatives are known to exhibit a wide range of biological activities, including antibacterial, antifungal, anti-inflammatory, antitumor, antitubercular, antidiabetic, antiviral, and antioxidant properties . The specific targets of these compounds can vary widely depending on their exact structure and functional groups.
Mode of Action
The mode of action of thiazole and triazole derivatives can also vary widely. Some might inhibit the function of specific enzymes, while others might interact with cell membrane components or DNA. The exact mode of action would depend on the compound’s specific targets .
Biochemical Pathways
Thiazole and triazole derivatives can affect a variety of biochemical pathways, depending on their specific targets. For example, if a compound targets an enzyme involved in a particular metabolic pathway, it could inhibit that pathway and affect the cell’s metabolism .
Pharmacokinetics
The ADME (Absorption, Distribution, Metabolism, and Excretion) properties of thiazole and triazole derivatives can vary widely depending on their exact structure and functional groups. Some might be well absorbed and distributed throughout the body, while others might be rapidly metabolized and excreted .
Result of Action
The molecular and cellular effects of thiazole and triazole derivatives can include changes in cell metabolism, inhibition of cell growth or division, induction of cell death, and others. The exact effects would depend on the compound’s specific targets and mode of action .
Action Environment
Environmental factors such as pH, temperature, and the presence of other molecules can influence the action, efficacy, and stability of thiazole and triazole derivatives. For example, certain compounds might be more stable and effective at certain pH levels or temperatures .
Properties
IUPAC Name |
N-[2-[2-(4-fluorophenyl)-[1,3]thiazolo[3,2-b][1,2,4]triazol-6-yl]ethyl]-3,4-dimethoxybenzamide |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C21H19FN4O3S/c1-28-17-8-5-14(11-18(17)29-2)20(27)23-10-9-16-12-30-21-24-19(25-26(16)21)13-3-6-15(22)7-4-13/h3-8,11-12H,9-10H2,1-2H3,(H,23,27) |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
LHEPMFZXQWNUSZ-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC1=C(C=C(C=C1)C(=O)NCCC2=CSC3=NC(=NN23)C4=CC=C(C=C4)F)OC |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C21H19FN4O3S |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
426.5 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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